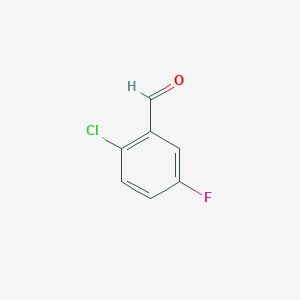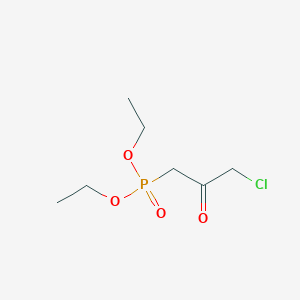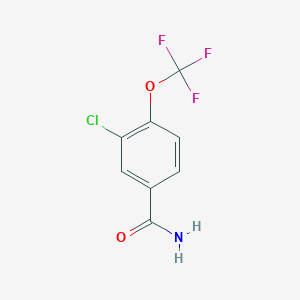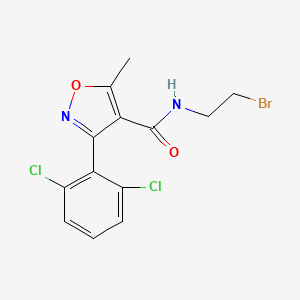
2-Chloro-5-Fluorobenzaldehyde
概要
説明
2-Chloro-5-Fluorobenzaldehyde is an organic compound with the molecular formula C7H4ClFO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with chlorine and fluorine atoms, respectively. This compound is known for its applications in various chemical syntheses and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-5-Fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-5-fluorotoluene followed by oxidation. The process typically includes:
Chlorination: 2-Chloro-5-fluorotoluene is subjected to chlorination under illumination to produce 2-chloro-5-fluorobenzyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
化学反応の分析
Types of Reactions: 2-Chloro-5-Fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles under specific conditions.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products:
Oxidation: 2-Chloro-5-fluorobenzoic acid.
Reduction: 2-Chloro-5-fluorobenzyl alcohol.
科学的研究の応用
2-Chloro-5-Fluorobenzaldehyde is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Chloro-5-Fluorobenzaldehyde exerts its effects involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms on the benzene ring enhances its susceptibility to nucleophilic attack, facilitating various substitution reactions . The compound’s molecular targets and pathways are primarily related to its role as an intermediate in chemical syntheses.
類似化合物との比較
- 2-Chloro-4-Fluorobenzaldehyde
- 2-Chloro-6-Fluorobenzaldehyde
- 4-Chloro-2-Fluorobenzaldehyde
Comparison: 2-Chloro-5-Fluorobenzaldehyde is unique due to the specific positioning of chlorine and fluorine atoms, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in nucleophilic substitution reactions and varying degrees of stability under different conditions .
特性
IUPAC Name |
2-chloro-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEFVBXUNROUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381308 | |
| Record name | 2-Chloro-5-Fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84194-30-9 | |
| Record name | 2-Chloro-5-Fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














